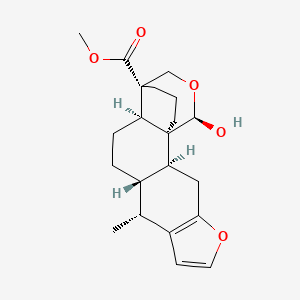
Phanginin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phanginin A is a potent and orally active activator of salt-induced kinase 1 (SIK1). It effectively inhibits gluconeogenesis, increases the expression of phosphorylated SIK1, and decreases the expression of phosphorylated cAMP response element-binding protein (CREB). By reducing blood glucose levels and enhancing glucose tolerance and dyslipidemia, this compound holds potential for type 2 diabetes research .
Méthodes De Préparation
Phanginin A is a natural cassane diterpenoid isolated from the seeds of Caesalpinia sappan. The seeds are extracted with dichloromethane at room temperature, and the crude extracts are evaporated under reduced pressure. The crude extract is further purified by column chromatography using petroleum ether as the eluent and increasing polarity with acetone to give various fractions .
Analyse Des Réactions Chimiques
Phanginin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phanginin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cassane diterpenoids and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as gluconeogenesis and phosphorylation of proteins.
Mécanisme D'action
Phanginin A exerts its effects by activating salt-induced kinase 1 (SIK1). This activation increases the activity of phosphodiesterase 4 (PDE4) and suppresses the cAMP signaling pathway. By inhibiting the cAMP/protein kinase A (PKA)/CREB pathway, this compound effectively inhibits hepatic gluconeogenesis. This mechanism helps in reducing blood glucose levels and improving metabolic disorders .
Comparaison Avec Des Composés Similaires
Phanginin A is part of a group of cassane diterpenoids isolated from Caesalpinia sappan. Similar compounds include:
Phanginin R, S, and T: These compounds share structural similarities with this compound but have different configurations and biological activities.
Caesalsappanin M and N: These compounds are also cassane diterpenoids with distinct chemical structures and biological properties.
This compound is unique due to its potent activation of SIK1 and its significant effects on glucose metabolism, making it a promising candidate for diabetes research .
Propriétés
Formule moléculaire |
C21H28O5 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
methyl (1S,2S,9R,10S,13R,14R,17R)-17-hydroxy-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate |
InChI |
InChI=1S/C21H28O5/c1-12-13-4-5-17-20(18(22)24-2)7-3-8-21(17,19(23)26-11-20)15(13)10-16-14(12)6-9-25-16/h6,9,12-13,15,17,19,23H,3-5,7-8,10-11H2,1-2H3/t12-,13+,15+,17+,19-,20+,21+/m1/s1 |
Clé InChI |
FBOCRPKLWNKMFW-YCBSRJOKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]3([C@H]2CC5=C1C=CO5)[C@@H](OC4)O)C(=O)OC |
SMILES canonique |
CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)


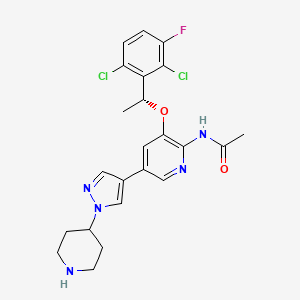

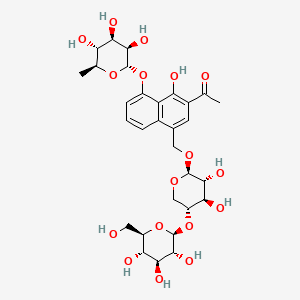

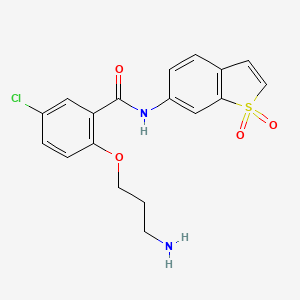
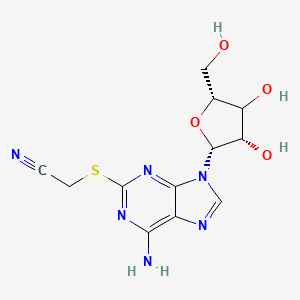
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
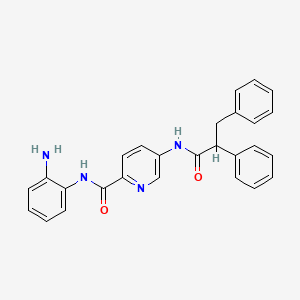
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
